molecular formula C20H19NO6 B583418 Ochratoxin B-[d5] CAS No. 1356353-91-7

Ochratoxin B-[d5]

Cat. No. B583418
CAS RN: 1356353-91-7
M. Wt: 374.404
InChI Key: DAEYIVCTQUFNTM-LUJPRUGASA-N
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Description

Ochratoxin B-d5 is a reference standard with a CAS number of 1356353-91-7 . It is used for analytical testing within the food and beverage sector . Ochratoxins are a group of mycotoxins produced by some Aspergillus species and some Penicillium species . Ochratoxin A is the most prevalent and relevant fungal toxin of this group, while ochratoxins B and C are of lesser importance .


Synthesis Analysis

The biosynthetic genes cluster of ochratoxin A (OTA) has been identified in a number of producing fungal species . The presence of a SnoaL cyclase domain in the sequence of a gene located between the polyketide and non-ribosomal synthase genes in the cluster of all the species analyzed supports its putative role in the polyketide cyclization reaction during the initial steps of the OTA biosynthesis pathway .


Molecular Structure Analysis

The chemical structure of ochratoxins, including ochratoxin B (OTB), involves a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine . The chemical structure of OTA and its intermediary compounds, including ochratoxin B (OTB), ochratoxin alpha (OTα), and ochratoxin beta (OTβ), have been shown .


Chemical Reactions Analysis

The degradation of OTA to non-toxic or less toxic OTα via the hydrolysis of the amide bond is the most important OTA biodegradation mechanism . The most important influence factor of OTA adsorption capacity of microorganisms is cell wall components .


Physical And Chemical Properties Analysis

Ochratoxin B has a molecular weight of 369.40 . The relative HCl-catalysed hydrolysis rates of the toxins are reversed compared to ochratoxin A .

Mechanism of Action

The mode of action of OTA is not clearly understood yet, and seems to be very complex . Inhibition of protein synthesis and energy production, induction of oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest are possibly involved in its toxic action .

Safety and Hazards

Ochratoxin B is toxic if swallowed and causes skin irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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